Technical Documentation Center
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate Documentation Hub
A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.
Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Controlled Boc Deprotection of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Application Note: Controlled Boc Deprotection of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Executive Summary
The deprotection of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate presents a unique chemoselective challenge. While the azetidine ring is kinetically stable to standard acidic deprotection, the 2-iodoethyl side chain introduces a high risk of intermolecular self-alkylation (polymerization) once the amine is exposed.
This guide provides two validated protocols for the clean removal of the Boc group while preserving the alkyl iodide and azetidine integrity.
-
Protocol A (TFA/DCM): Recommended for general synthesis; isolates the stable Trifluoroacetate salt.
-
Protocol B (HCl/Dioxane): Recommended when non-fluorinated counterions are required.
Critical Directive: Do NOT isolate the free base of 3-(2-iodoethyl)azetidine. The free secondary amine will rapidly alkylate the electrophilic iodide of neighboring molecules, leading to irreversible oligomerization. Always store and handle as the ammonium salt.
Chemical Strategy & Mechanistic Insight
The Chemoselectivity Challenge
The substrate contains three reactive centers:
-
Boc Carbamate: Acid-labile (Target).
-
Azetidine Ring: Strained (25 kcal/mol). Susceptible to acid-catalyzed ring opening only in the presence of strong nucleophiles or extreme heat.
-
Alkyl Iodide: Electrophilic. Susceptible to nucleophilic attack (by the deprotected amine) or elimination (to vinyl azetidine) under basic conditions.
Mechanism of Failure (Self-Alkylation)
The primary failure mode is not acid instability, but post-deprotection stability . Upon neutralization, the secondary amine (
Visualizing the Pathway
The following diagram illustrates the successful deprotection versus the failure mode.
Figure 1: Reaction pathways highlighting the critical risk of free-basing the intermediate.
Experimental Protocols
Protocol A: TFA-Mediated Deprotection (Gold Standard)
Best for: Small to mid-scale (mg to gram) batches where salt isolation is preferred.
Reagents:
-
Substrate: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1.0 equiv)
-
Solvent: Dichloromethane (DCM), Anhydrous
-
Reagent: Trifluoroacetic Acid (TFA)[1]
-
Scavenger (Optional but Recommended): Triethylsilane (TES) (1.5 equiv) — Prevents t-butyl cation from reacting with the iodide.
Step-by-Step:
-
Preparation: Dissolve the substrate in DCM (concentration 0.1 M to 0.2 M) in a round-bottom flask.
-
Cooling: Cool the solution to 0°C using an ice bath. Note: Cooling controls the exotherm of Boc cleavage and prevents iodine liberation.
-
Scavenger Addition: Add Triethylsilane (1.5 equiv). The solution should remain clear.
-
Acid Addition: Add TFA dropwise.
-
Ratio: 1:4 TFA:DCM (v/v) is standard. (e.g., for 4 mL DCM, use 1 mL TFA).
-
-
Reaction: Stir at 0°C for 15 minutes , then warm to Room Temperature (20-25°C) .
-
Monitor: TLC (check for disappearance of starting material). Reaction is typically complete in 1–2 hours.
-
-
Workup (Critical):
-
Concentrate the mixture in vacuo at <30°C (do not heat excessively).
-
Co-evaporation: Redissolve the oily residue in Toluene or DCM and re-concentrate (2x) to remove excess TFA azeotropically.
-
-
Precipitation (Purification):
-
Dissolve the residue in a minimum amount of DCM or MeOH.
-
Add cold Diethyl Ether (Et2O) or MTBE dropwise with vigorous stirring.
-
The 3-(2-iodoethyl)azetidine trifluoroacetate salt should precipitate as a white/off-white solid.
-
Filter or decant and dry under high vacuum.
-
Protocol B: HCl in Dioxane (Alternative)
Best for: Downstream applications requiring HCl salts or avoidance of fluorinated impurities.
Reagents:
-
Substrate (1.0 equiv)
-
4.0 M HCl in Dioxane (commercial solution)
Step-by-Step:
-
Preparation: Dissolve substrate in minimal dry Dioxane or Et2O (0.2 M).
-
Cooling: Cool to 0°C .
-
Addition: Add 4.0 M HCl in Dioxane (5–10 equiv of HCl).
-
Reaction: Stir at 0°C for 30 minutes, then RT for 2 hours.
-
Isolation:
-
Often, the hydrochloride salt will precipitate directly from the reaction mixture.
-
If precipitated: Filter under inert atmosphere (N2) and wash with dry Et2O.
-
If not precipitated: Add dry Et2O to induce precipitation.
-
-
Storage: Store at -20°C, protected from light.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Rationale |
| Temperature | Heat promotes elimination of HI (forming vinyl azetidine) and iodine liberation. | |
| Concentration | 0.1 – 0.2 M | High concentration increases risk of polymerization if any free amine is generated transiently. |
| Light | Protect from Light | Alkyl iodides are photosensitive; degradation releases |
| Workup pH | Keep Acidic | NEVER wash with aqueous |
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Product turns brown/purple | Iodine liberation ( | Wash solid salt with cold Et2O. Ensure storage in dark. Use fresh TFA. |
| Insoluble gum forms | Polymerization | You likely exposed the free base to heat or concentration. Restart and maintain salt form. |
| Incomplete Cleavage | Old TFA or HCl | Reagents absorb water over time, reducing effective acidity. Use fresh ampules. |
Safety & Handling
-
Alkylating Agent: The product is a nitrogen mustard analog (halo-alkyl amine). It is a potent alkylating agent .
-
PPE: Double nitrile gloves, lab coat, safety glasses.
-
Containment: Handle exclusively in a fume hood.
-
-
Destruction: Quench excess material or waste with aqueous ammonia or thiosulfate solution to destroy the alkyl iodide functionality before disposal.
References
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (Standard reference for Boc cleavage conditions and stability).
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[2] Organic Preparations and Procedures International, 38(5), 427-465. Link (Review of azetidine stability and synthesis).
-
Szymoniak, J., & Bertus, P. (2012). "Synthesis of 2,3-Disubstituted Azetidines." Heterocycles, 84(1), 223.[3] (Discusses N-Boc azetidine handling).
-
Common Organic Chemistry. "Boc Deprotection Mechanism (TFA)." Link (Mechanistic validation).
Sources
Technical Guide: Advanced Coupling Strategies for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Technical Guide: Advanced Coupling Strategies for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
This Application Note is designed as a definitive technical guide for the utilization of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (CAS: 158602-36-9).[1] It synthesizes established methodologies for primary alkyl iodides with specific considerations for the azetidine scaffold.
Executive Summary & Molecule Profile
In modern drug discovery, the demand for
The pendant 2-iodoethyl arm functions as a versatile electrophilic handle, enabling three distinct reaction manifolds:
-
Nucleophilic Substitution (
): For heteroatom alkylation (Linker synthesis). -
Cross-Electrophile Coupling (XEC): Nickel-catalyzed
bond formation.[1] -
Radical Conjugate Addition (Giese): Formation of
bonds.[1]
Physicochemical Profile
| Property | Specification |
| CAS Number | 158602-36-9 |
| Formula | |
| MW | 311.16 g/mol |
| Appearance | Pale yellow oil to low-melting solid |
| Stability | Light-sensitive (iodide); Acid-sensitive (Boc) |
| Storage | -20°C, Inert atmosphere, Amber vial |
Reaction Landscape & Decision Matrix
The following diagram illustrates the divergent synthetic pathways accessible from this specific alkyl iodide scaffold.
Figure 1: Divergent synthetic utility of the 2-iodoethyl azetidine scaffold.[1]
Detailed Experimental Protocols
Protocol A: Alkylation (PROTAC Linker Synthesis)
Context: This is the primary industrial application for this molecule, used to tether E3 ligase ligands (e.g., Thalidomide, VHL) to a target protein ligand.
Mechanism: Classical bimolecular nucleophilic substitution. The primary iodide is an exceptional leaving group (
Materials
-
Substrate: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1.0 equiv)
-
Nucleophile: Phenol derivative or Secondary Amine (1.0 - 1.2 equiv)[1]
-
Base:
(for phenols) or (for complex/bulky amines) (2.0 - 3.0 equiv)[1] -
Solvent: Anhydrous DMF or Acetonitrile (
)[1]
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve the Nucleophile in anhydrous DMF.
-
Activation: Add the Base (
or ). Stir at Room Temperature (RT) for 15 minutes to generate the phenoxide or deprotonate the amine. -
Addition: Add Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate dropwise as a solution in minimal DMF.
-
Critical Note: If the nucleophile is valuable, use 1.2 equiv of the iodide to ensure full consumption of the nucleophile.
-
-
Reaction: Heat the mixture to 50°C for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The iodide is highly reactive; avoid temperatures >80°C to prevent elimination (E2) to the vinyl azetidine byproduct.
-
-
Workup: Dilute with EtOAc, wash with water (
) and brine ( ). Dry over . -
Purification: Flash column chromatography (Hexanes/EtOAc).
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
|---|
| Low Conversion | Poor nucleophilicity | Switch base to
Protocol B: Nickel-Catalyzed Cross-Electrophile Coupling
Context: Connecting the
Mechanistic Workflow
Figure 2: Simplified catalytic cycle for Ni-catalyzed reductive coupling of alkyl iodides.
Materials
-
Electrophile 1: Aryl Bromide (1.0 equiv)[1]
-
Electrophile 2: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1.5 equiv)[1]
-
Catalyst:
(10 mol%) -
Ligand: dtbbbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (10–15 mol%)[1]
-
Reductant: Manganese powder (
, <10 micron) (3.0 equiv) -
Additives: Sodium Iodide (NaI) (0.5 equiv) - stabilizes the radical reservoir.[1]
-
Solvent: DMA (degassed, anhydrous).
Step-by-Step Methodology
-
Glovebox/Schlenk Setup: This reaction is oxygen-sensitive.[1]
-
Catalyst Pre-complexation: In a vial, mix
and dtbbbpy in DMA. Stir until a clear green solution forms (~15 mins). -
Reaction Assembly: Add the Aryl Bromide , Azetidine Iodide , Mn powder , and NaI to the reaction vessel.
-
Initiation: Add the pre-formed catalyst solution.
-
Reaction: Seal and stir vigorously at 60°C for 16–24 hours.
-
Note: Vigorous stirring is essential to keep the heterogeneous reductant (
) suspended.
-
-
Quench: Cool to RT. Filter through a pad of Celite/Silica to remove metal salts. Rinse with EtOAc.
-
Purification: The crude will contain de-iodinated azetidine (reduced byproduct). Separate via column chromatography.
Critical Handling & Safety Data
Stability & Storage[1]
-
Light Sensitivity: Alkyl iodides degrade to liberate
upon light exposure, turning the sample brown/purple.-
Mitigation: Wrap vials in aluminum foil. If the liquid is dark, wash a solution of the compound with dilute
(sodium thiosulfate) to remove free iodine before use.
-
-
Thermal Stability: The 2-iodoethyl chain is relatively stable, but temperatures >100°C can induce elimination or ring decomposition.[1]
Analytical Verification[1]
-
1H NMR (CDCl3): Look for the diagnostic triplets of the ethyl chain.
-
Mass Spec: ESI+ will usually show
, , or the loss of Iodine.
References
-
Cross-Electrophile Coupling Fundamentals: Everson, D. A., & Weix, D. J. (2014). Cross-Electrophile Coupling: Principles of Reactivity and Selectivity. The Journal of Organic Chemistry, 79(11), 4793–4798. Link
-
Nickel-Catalyzed Alkyl Halide Coupling: Biswas, S., & Weix, D. J. (2013). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society, 135(43), 16192–16197. Link
-
Photoredox/Ni Dual Catalysis (Azetidines): Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling by photoredox/nickel dual catalysis. Science, 345(6195), 433-436.[1] Link
-
Azetidine Scaffolds in Medicinal Chemistry: Mullins, S. R., et al. (2016). Azetidines: New Tools for the Medicinal Chemist. ChemMedChem, 11(1), 15-22.[1] Link
Disclaimer: This protocol is intended for use by qualified research personnel. Always review the Safety Data Sheet (SDS) before handling alkyl iodides.
Sources
Strategic Utilization of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate in Medicinal Chemistry
Strategic Utilization of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate in Medicinal Chemistry
Executive Summary & Strategic Profile
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate represents a high-value "warhead" intermediate in modern drug discovery. As the pharmaceutical industry shifts from flat, aromatic-heavy structures to three-dimensional (
This specific molecule combines three critical design elements:
-
The Azetidine Core: Lowers lipophilicity (LogP) and improves metabolic stability compared to larger saturated heterocycles.
-
The Iodoethyl Arm: A highly reactive electrophilic handle. The iodide is a superior leaving group to bromide or tosylate for difficult alkylations and serves as an excellent radical precursor for modern photoredox catalysis.
-
The N-Boc Group: Provides orthogonal protection, stable to basic alkylation conditions but easily removed with acid (TFA/HCl) to reveal the secondary amine for further elaboration.
Chemical Profile & Stability[1][2][3][4][5][6]
-
IUPAC Name: tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
-
Molecular Formula:
-
Molecular Weight: 311.16 g/mol
-
Key Reactivity:
Electrophile, Radical Donor (C-I bond homolysis).
Stability Warning (Expert Insight):
Alkyl iodides are notoriously light-sensitive and prone to oxidative degradation, liberating free iodine (
-
Storage: Store at -20°C in the dark.
-
Stabilization: Add a small coil of activated copper wire to the vial to scavenge free iodine.
-
Handling: Avoid prolonged exposure to ambient light; wrap flasks in aluminum foil during synthesis.
Protocol 1: Synthesis via Appel Reaction
While the bromo-analog is commercially ubiquitous, the iodo derivative is often prepared fresh to maximize reactivity in difficult couplings. The most reliable method converts the commercially available alcohol precursor (tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate ) using the Appel reaction.
Reagents & Materials[1][2][3][6][7][8][9][10][11]
-
Precursor: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 equiv)
-
Iodine Source: Iodine (
) (1.5 equiv)[1] -
Phosphine: Triphenylphosphine (
) (1.5 equiv)[1] -
Base: Imidazole (3.0 equiv)[1]
-
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under argon/nitrogen. Add
and Imidazole, then dissolve in anhydrous DCM (0.1 M concentration relative to substrate). -
Iodine Addition: Cool the solution to 0°C (ice bath). Add
portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension as the active phosphonium species forms. -
Substrate Addition: Dissolve the alcohol precursor in a minimal amount of DCM. Add this solution dropwise to the reaction mixture at 0°C.
-
Why? Slow addition prevents exotherms that could degrade the Boc group.
-
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours. Wrap the flask in foil.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1). The product (
) is less polar than the alcohol ( ).
-
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to reduce excess iodine (color changes from brown to clear). Extract with DCM ( ). Wash combined organics with brine, dry over . -
Purification: Flash column chromatography (Silica gel). Elute with 0-20% EtOAc in Hexanes.
-
Note: Do not use methanol in the eluent, as it can displace the iodide on the silica surface.
-
Visualizing the Workflow
The following diagram illustrates the synthesis and the divergent utility of the scaffold.
Figure 1: Synthesis and divergent application pathways for the iodo-azetidine scaffold.
Application Protocol: Radical Cross-Coupling (Photoredox)
The primary advantage of the iodo derivative over the bromo or tosyl analogs is its susceptibility to Single Electron Transfer (SET), making it ideal for Nickel/Photoredox dual catalysis to form
Mechanism
The weak C-I bond allows generation of a primary alkyl radical, which is intercepted by a Nickel catalyst to couple with aryl halides.
Reaction Setup (Microscale Screening)
| Component | Equivalents | Role |
| Aryl Bromide | 1.0 | Coupling Partner |
| Iodo-Azetidine (Target) | 1.5 | Radical Precursor |
| Ir[dF(CF3)ppy]2(dtbbpy)PF6 | 0.02 (2 mol%) | Photocatalyst |
| NiCl2·glyme | 0.05 (5 mol%) | Cross-coupling Catalyst |
| dtbbpy | 0.05 (5 mol%) | Ligand |
| TDAE or Mn0 | 2.0 | Reductant |
| DMF/DMSO | Solvent | 0.1 M |
Procedure
-
Glovebox/Inert Atmosphere: Weigh catalysts and reductant into a vial.
-
Solution Prep: Add the Aryl Bromide and Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate as solutions in degassed DMF.
-
Irradiation: Seal the vial and irradiate with Blue LEDs (450 nm) with fan cooling to maintain RT. Stir for 12–24 hours.
-
Analysis: Dilute with acetonitrile and analyze via LC-MS. The iodine atom should be replaced by the aryl group.
Comparison of Leaving Groups
Why choose the Iodide (this compound) over the Bromide or Tosylate?
| Feature | Iodide (This Compound) | Bromide | Tosylate/Mesylate |
| Leaving Group Ability ( | Excellent ( | Good ( | Good to Excellent |
| Radical Generation | High (Weak C-I bond) | Moderate | Poor (Not suitable) |
| Stability | Low (Light/Heat sensitive) | High | High |
| Commercial Availability | Niche (Make fresh) | Common | Common |
Scientist's Note: Use the Iodide when performing radical chemistry or when the nucleophile for substitution is weak/sterically hindered. Use the Bromide for routine scale-up of simple alkylations.
References
-
Appel Reaction Mechanism & Protocol
-
Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.
-
-
Azetidines in Medicinal Chemistry (Review)
-
Photoredox Cross-Coupling of Alkyl Iodides
-
"Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis." Chemical Reviews, 2016. (General context for Alkyl Iodide utility).
-
-
Commercial Precursor Availability (Enamine)
-
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (Precursor).[7]
-
-
Boc-Group Stability & Deprotection
-
"Boc-Protected Amino Groups - Organic Chemistry Portal."
-
Sources
- 1. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. lifechemicals.com [lifechemicals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]
Technical Notes & Optimization
Technical Support: Optimizing the Synthesis of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Technical Support: Optimizing the Synthesis of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Case ID: AZT-IOD-001 Subject: Troubleshooting Low Yield & Instability in Primary Alkyl Iodide Synthesis on Azetidine Scaffolds Support Tier: Senior Application Scientist
Introduction: The "Hidden" Instability
You are likely experiencing low yields (typically <30%) when synthesizing Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate . While the primary alkyl iodide looks chemically simple, the azetidine ring introduces conformational strain and basicity that complicates standard substitution reactions.
The low yield is rarely due to the reaction failing to start; it is almost always caused by two downstream failures:
-
Competitive Elimination: The formation of the vinyl azetidine (alkene) side product.
-
Silica Gel Decomposition: The iodide degrades during purification, often visible as the column turning purple.
This guide provides a root-cause analysis and two validated protocols to correct these issues.
Module 1: Diagnostic & Route Selection
Before altering your conditions, determine where you are losing material.
| Observation | Diagnosis | Root Cause |
| Crude NMR shows alkene signals (5.0–6.0 ppm) | Elimination | Reaction temperature too high or basicity too strong. Common in Finkelstein reactions at reflux. |
| Crude looks good, but isolated yield is low | Decomposition | Product degraded on acidic silica gel or during rotary evaporation (heat/light sensitivity). |
| Reaction stalls at ~50% conversion | Equilibrium Trap | Inefficient leaving group exchange (common with Chlorides; less common with Mesylates). |
Strategic Decision Tree
Use the following logic to select the correct synthetic pathway.
Figure 1: Synthetic route selection based on available precursors.
Module 2: The Protocols
Protocol A: The "Cold" Finkelstein (If starting from Mesylate)
Standard Finkelstein conditions (Acetone, Reflux) often cause elimination in this substrate. This optimized protocol uses higher solubility to drive kinetics without heat.
The Fix: Switch solvent to 2-Butanone (MEK) or DMF and keep temperature < 40°C .
-
Dissolution: Dissolve the mesylate (1.0 equiv) in anhydrous 2-Butanone (0.1 M).
-
Reagent: Add NaI (5.0 equiv) . Note: A large excess is critical to drive the equilibrium.
-
Reaction: Stir at 35°C (Do NOT reflux). Monitor by TLC/LCMS.
-
Tip: If reaction is sluggish, add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) as a phase transfer catalyst rather than increasing heat.
-
-
Workup: Dilute with
(precipitates salts). Wash with 10% (removes iodine) and Brine.
Protocol B: The Modified Appel (Recommended from Alcohol)
This is the preferred route for azetidines as it avoids the basic conditions of mesylation and the heat of displacement.
Reagents:
-
Setup: Charge a flask with
(1.3 equiv) and Imidazole (1.5 equiv) in DCM (0.1 M). -
Iodine Formation: Cool to 0°C. Add
(1.3 equiv) portion-wise. The solution will turn dark orange/brown and then fade to a yellow suspension (formation of complex). -
Addition: Add the Alcohol substrate (1.0 equiv) dissolved in minimal DCM dropwise at 0°C.
-
Execution: Allow to warm to Room Temperature. Stir for 2–4 hours.
-
Quench: Pour into saturated aqueous
to quench excess iodine.
Module 3: Purification & Handling (The Critical Step)
The Problem: Alkyl iodides are light-sensitive and acid-sensitive. Silica gel is slightly acidic (
The Solution: Neutralize the stationary phase.
Optimized Purification Protocol
| Parameter | Standard (AVOID) | Optimized (USE) |
| Stationary Phase | Standard Silica Gel (Acidic) | Neutral Alumina OR Buffered Silica |
| Buffer Method | None | Slurry silica with 1% |
| Eluent | EtOAc / Hexane | Ether / Pentane (Easier removal without heat) |
| Evaporation |
Step-by-Step Buffered Column:
-
Pack silica column using Hexanes containing 1% Triethylamine (
) . -
Flush with 2 column volumes of pure Hexanes (to remove excess amine).
-
Load sample.
-
Elute with a gradient of
/Pentane or EtOAc/Hexanes. -
Store fractions in the dark immediately.
Module 4: FAQs
Q: My product turned pink/purple after drying. Is it ruined?
A: Not necessarily. The color indicates trace Iodine (
-
Fix: Dissolve in
, wash with cold dilute , dry over , and concentrate without heat. Add a stabilizer (copper foil) for storage.
Q: Can I use Toluene-Sulfonyl (Tosylate) instead of Mesylate?
A: Yes, but Mesylates are generally preferred here. Tosylates are bulkier, and since the azetidine ring already imposes steric constraints, the
Q: How should I store the final iodide? A: This compound is not shelf-stable at room temperature.
-
Storage: -20°C or -80°C.
-
Protection: Wrap vial in aluminum foil (light protection).
-
Stabilizer: Add a small piece of activated Copper turnings to the vial to scavenge free iodine.
References
-
Finkelstein Reaction Mechanism & Solubility
-
Appel Reaction (Iodination)
-
Purification of Unstable Alkyl Iodides
- Title: Stabiliz
- Source: Common Organic Chemistry / Purific
-
URL:[Link]
-
Azetidine Synthesis Precursors (Analogous Bromide Synthesis)
-
Title: Synthesis of tert-butyl 3-(2-bromoethyl)azetidine-1-carboxylate (CAS 1420859-80-8).[9]
- Source: ChemicalBook / Literature D
-
Sources
- 1. adichemistry.com [adichemistry.com]
- 2. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 3. Finkelstein Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone - Google Patents [patents.google.com]
- 6. CN104084180B - Method for preparing multilayer silica gel purification chromatographic column for detecting polybrominated biphenyls compounds - Google Patents [patents.google.com]
- 7. The mystery of the Finkelstein reaction - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]
Technical Support Center: Purification & Handling of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Technical Support Center: Purification & Handling of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
[1]
Target Molecule: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate Chemical Class: N-Boc-protected Azetidine / Primary Alkyl Iodide Primary Application: Fragment-based drug discovery (FBDD), installation of the azetidine ring as a rigid linker.[1]
Executive Summary & Chemical Profile[1][2]
This guide addresses the specific purification challenges associated with Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate . This intermediate combines a strained four-membered nitrogen ring (azetidine) with a reactive primary alkyl iodide.[1]
Key Instability Factors:
-
Thermodynamic Strain: The azetidine ring (~25 kcal/mol strain energy) is susceptible to ring-opening nucleophilic attack, particularly under acidic conditions.
-
Iodide Lability: The C–I bond is weak (~50 kcal/mol) and photosensitive. Homolytic cleavage leads to free radical formation and iodine release (discoloration).
-
Elimination Risk: Exposure to heat or strong bases can trigger dehydrohalogenation, yielding the vinyl azetidine byproduct.
Troubleshooting Guide (Q&A Format)
Category A: Chromatographic Purification
Q1: My crude reaction mixture is a thick slurry containing a white solid. How do I purify this before the column?
-
Diagnosis: If you synthesized this via the Appel reaction (PPh₃, I₂, Imidazole) or Mitsunobu conditions , the white solid is likely Triphenylphosphine Oxide (TPPO) .[2] It is notoriously difficult to separate because it streaks on silica and co-elutes with polar products.
-
Solution: Do not load this slurry directly onto a column.
-
Trituration: Suspend the crude residue in cold Pentane:Diethyl Ether (1:1) . The product is soluble, but TPPO is largely insoluble. Filter off the white solid.[3]
-
ZnCl₂ Complexation (Recommended): Dissolve crude in Ethanol or Ethyl Acetate and add ZnCl₂ (approx 1.5 equiv). ZnCl₂ forms a precipitate with TPPO.[2][4] Filter the solid, then wash the filtrate with water to remove excess Zinc.
-
Q2: During flash chromatography, the product fraction turns purple or brown. What is happening?
-
Diagnosis: This indicates oxidative decomposition releasing elemental Iodine (I₂). This is often caused by the acidity of standard silica gel (pH ~5-6) or exposure to light during slow elution.
-
Solution:
-
Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in Hexanes before loading. This neutralizes acidic sites that catalyze decomposition.
-
Speed is Critical: Alkyl iodides degrade on silica over time. Use a gradient that elutes the product within 10–15 column volumes (CV). Do not let it sit on the column overnight.
-
Q3: I see a "ghost spot" running just above my product on TLC that wasn't there before the column.
-
Diagnosis: This is likely the elimination product (Alkene) . The slightly acidic silica, combined with the heat of adsorption (exotherm) upon loading, can catalyze the elimination of HI.
-
Solution:
-
Ensure the column is not warm.
-
Use a solvent load (dissolve in min. volume of DCM/Hexane) rather than "dry loading" on silica, which generates significant local heat.
-
Category B: Workup & Isolation[1][6]
Q4: The oil is yellow/orange even after the column. How do I get a colorless product?
-
Diagnosis: Trace amounts of free iodine are dissolved in the lipophilic Boc-azetidine oil.
-
Solution: Perform a Sodium Thiosulfate Wash .
-
Dissolve the oil in Et₂O or EtOAc.
-
Wash with 10% aq. Na₂S₂O₃ until the organic layer is completely colorless.
-
Dry over MgSO₄ (avoid acidic drying agents like some clays) and concentrate in vacuo at <35°C .
-
Q5: Can I distill this compound to purify it?
-
Diagnosis: NO.
-
Reasoning: High molecular weight Boc-protected iodides have high boiling points.[1] The heat required for distillation will almost certainly cause thermal elimination (to the vinyl species) or Boc-deprotection (isobutylene release).
-
Alternative: If chromatography fails, attempt low-temperature recrystallization from Hexanes/Pentane at -20°C, though this compound is often an oil at room temperature.[1]
Experimental Protocols
Protocol A: ZnCl₂ Precipitation of TPPO
Use this if the Appel reaction was employed.[4]
-
Dissolution: Dissolve the crude reaction mixture (containing Product + TPPO) in minimal Ethyl Acetate or Ethanol (approx 5 mL per gram of crude).
-
Complexation: Add anhydrous ZnCl₂ (1.5 equivalents relative to PPh₃ used). Stir vigorously at room temperature for 30 minutes.
-
Precipitation: A bulky white solid (ZnCl₂·(TPPO)₂) will precipitate.[3]
-
Filtration: Filter through a sintered glass funnel or a Celite pad. Wash the cake with a small amount of the solvent.
-
Workup: The filtrate contains the product and excess ZnCl₂. Wash the filtrate with water (2x) and brine (1x) to remove zinc salts. Dry organic layer over Na₂SO₄.
Protocol B: Buffered Silica Gel Chromatography
Essential for preventing acid-catalyzed ring opening or iodine elimination.[1]
-
Slurry Preparation: Mix Silica Gel 60 with Hexanes containing 1% Triethylamine (Et₃N) .
-
Packing: Pour the slurry into the column. Flush with 2-3 Column Volumes (CV) of the 1% Et₃N/Hexane solution.
-
Equilibration: Switch to your starting mobile phase (e.g., 5% EtOAc in Hexane) and flush for 1 CV to remove excess amine from the mobile phase (the silica surface remains deactivated).
-
Elution: Load sample and run the gradient (typically 0% → 30% EtOAc/Hexane).
Visualized Workflows (Graphviz)[1]
Figure 1: Purification Logic Tree
Caption: Decision matrix for selecting the optimal purification route based on impurity profile.
Figure 2: Stability & Degradation Pathways
Caption: Mechanism of common degradation routes and prevention strategies.
[1]
Summary Data Tables
Table 1: Physicochemical Properties & Handling
| Property | Value / Description | Note |
| Appearance | Colorless to pale yellow oil | Darkens to brown/violet upon decomposition.[1] |
| Storage | -20°C, Inert Atmosphere (Ar/N₂), Dark | Critical: Light sensitive.[1] |
| TLC Stain | KMnO₄ or Ninhydrin | Iodine spots are also UV active.[1] |
| Solubility | Soluble in DCM, EtOAc, Et₂O, THF | Insoluble in water. |
| Rf (Approx) | 0.6 - 0.7 (20% EtOAc/Hexane) | Runs significantly higher than the alcohol precursor.[1] |
Table 2: Common Impurities
| Impurity | Origin | Removal Strategy |
| Triphenylphosphine Oxide (TPPO) | Appel Reaction Byproduct | ZnCl₂ complexation or Pentane trituration.[1] |
| Starting Alcohol | Unreacted Material | Silica Chromatography (Polarity difference is large). |
| Vinyl Azetidine | Elimination (Base/Heat) | Difficult to separate.[2] Prevention is key (Avoid heat). |
| Free Iodine | Decomposition | Wash with Na₂S₂O₃ (Sodium Thiosulfate).[1] |
References
-
Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry. [1]
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles."[5] Organic Preparations and Procedures International.
-
Byrne, P. A., et al. (2012). "A Convenient and Mild Chromatography-Free Method for the Purification of the Products of Wittig and Appel Reactions."[4] Organic & Biomolecular Chemistry.
-
ChemicalBook. (2024). "1-Boc-3-iodoazetidine Synthesis and Properties." (General reference for Boc-iodoazetidine handling).
Sources
Technical Support Center: Incomplete Boc Deprotection of Azetidine Carboxylates
Technical Support Center: Incomplete Boc Deprotection of Azetidine Carboxylates
Case ID: AZT-BOC-001 Status: Active Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Diagnostic Hub
The Problem: You are observing "incomplete" deprotection of an N-Boc azetidine-2-carboxylate. This typically manifests as:
-
Stalled Conversion: Starting material (SM) persists despite prolonged exposure to acid.
-
"Ghost" Yields: LCMS shows conversion, but workup yields negligible mass.
-
Decomposition: Appearance of new, polar impurities suggesting ring opening.
The Reality: Azetidine-2-carboxylic acid (Aze) derivatives present a unique dual-threat:
-
Kinetic Stability: The conformational rigidity of the 4-membered ring can sterically hinder the approach of reagents to the carbamate, especially if bulky substituents are present at C2 or C3.
-
Zwitterionic Solubility: Upon deprotection, the resulting amino acid is highly water-soluble (zwitterionic). Standard liquid-liquid extraction protocols often result in 0% recovery , which is frequently misdiagnosed as "incomplete reaction."
Diagnostic Decision Tree (Interactive)
Use this logic flow to identify your specific failure mode before attempting a fix.
Figure 1: Diagnostic logic for distinguishing between kinetic failure, product decomposition, and isolation errors.
Troubleshooting Guides (Q&A Format)
Scenario A: The "Ghost Product" (Reaction worked, but isolation failed)
Q: LCMS showed full conversion, but after extracting with EtOAc/Water, my organic layer is empty. Where is my product?
A: Your product is in the aqueous waste stream. Unlike proline or piperidine derivatives, azetidine-2-carboxylic acid is extremely hydrophilic due to its low molecular weight and zwitterionic nature.
The Fix (Protocol):
-
Avoid Aqueous Extraction: Do not partition between water and organic solvent.
-
Evaporation: Concentrate the reaction mixture (TFA/DCM or HCl/Dioxane) directly to dryness on a rotary evaporator.
-
Chasing the Acid: Re-dissolve the residue in Toluene or Et₂O and evaporate again (repeat 3x). This azeotropically removes residual TFA/HCl.
-
Precipitation: Triturate the resulting oil with cold Et₂O or MTBE. The azetidine salt should precipitate as a white/off-white solid. Filter and dry.[1]
Scenario B: Kinetic Stall (Starting material persists)
Q: I am using 20% TFA in DCM, but 30% starting material remains after 4 hours. Should I heat it?
A: Do NOT heat azetidines in strong acid. Heating significantly increases the risk of acid-catalyzed ring opening (nucleophilic attack by trifluoroacetate or chloride at the C4 position).
The Fix (Optimization):
-
Increase Acid Concentration: Move from 20% TFA to 50% TFA/DCM or even neat TFA . The reaction rate is first-order with respect to acid concentration.
-
Add a Scavenger: The tert-butyl cation generated can be in equilibrium with the carbamate. Add 2.5% Triethylsilane (TES) or 1-5% Water to the TFA mixture. This irreversibly traps the t-butyl cation, driving the equilibrium forward (Le Chatelier’s principle).
-
Switch Solvent: If solubility is poor in DCM, the acid cannot access the amine. Use Hexafluoroisopropanol (HFIP) as a co-solvent or switch to 4M HCl in Dioxane , which often has better solvation properties for polar substrates.
Scenario C: Ring Opening (New impurities appear)
Q: I see a new peak with Mass = [M+18] or [M+36]. What is happening?
A: You have hydrolyzed the azetidine ring. Under strong acidic conditions, especially with nucleophilic counterions (like Cl⁻ from HCl), the ring can open to form a homoserine derivative (gamma-amino acid).
The Fix (Milder Protocol): Switch to TMSOTf (Trimethylsilyl trifluoromethanesulfonate) . This is a non-protic method that cleaves Boc groups under mild conditions, minimizing nucleophilic attack on the ring.
TMSOTf Protocol:
-
Dissolve substrate in dry DCM (0.1 M) at 0°C.
-
Add 2,6-lutidine (1.5 equiv).
-
Add TMSOTf (1.2 equiv) dropwise.
-
Stir at 0°C for 30–60 min.
-
Quench with MeOH.
Comparative Data: Reagent Selection
Use this table to select the correct deprotection method based on your substrate's sensitivity.
| Method | Acid Strength | Nucleophilicity | Risk of Ring Opening | Recommended For |
| TFA / DCM (1:1) | High | Low | Low | Standard Azetidines |
| HCl / Dioxane (4M) | High | High (Cl⁻) | Moderate | Simple substrates; Avoid if C2/C3 is strained |
| TMSOTf / 2,6-Lutidine | Lewis Acid | Very Low | Very Low | Fragile/Strained Azetidines |
| ZnBr₂ / DCM | Mild Lewis Acid | Low | Negligible | Highly acid-sensitive substrates |
Detailed Experimental Protocols
Protocol 1: Standard High-Recovery Deprotection (TFA Method)
Best for robust substrates where isolation yield is the primary concern.
-
Dissolution: Dissolve 1.0 mmol of N-Boc-azetidine-2-carboxylate in 2 mL of DCM.
-
Scavenger: Add 50 µL of distilled water (or Triethylsilane if Trp/Met residues are present).
-
Acidification: Cool to 0°C. Add 2 mL of TFA dropwise.
-
Reaction: Remove ice bath and stir at Room Temperature for 1–2 hours. Monitor by TLC (stain with Ninhydrin) or LCMS.
-
Workup (Critical):
-
Concentrate in vacuo at <30°C.
-
Add 5 mL Toluene and concentrate again (Repeat 3x).
-
Do not add water.
-
-
Isolation: Dissolve the resulting oil in minimal MeOH (0.5 mL) and add Et₂O (10 mL) dropwise with stirring. Collect the precipitated TFA salt by filtration.
Protocol 2: Milder Deprotection (HCl Generation in situ)
Best for preventing ring opening if TFA is too harsh.
-
Dissolution: Dissolve 1.0 mmol substrate in 5 mL dry MeOH.
-
Reagent: Add 5–10 equivalents of Acetyl Chloride dropwise at 0°C.
-
Reaction: Stir at 0°C to RT for 2–4 hours.
-
Workup: Concentrate in vacuo. The product will be the HCl salt.
References
-
Han, G., et al. (2004). "Recent Advances in the Synthesis and Reactivity of Azetidines." Tetrahedron, 60(11), 2447-2467. Link
-
Lundt, B. F., et al. (1978). "Selective Removal of the t-Butyloxycarbonyl Group." International Journal of Peptide and Protein Research, 12(5), 258-268. Link
-
Sakaitani, M., & Ohfune, Y. (1990). "Syntheses and Properties of tert-Butyldimethylsilyl (TBS) Esters of N-Protected Amino Acids." Journal of Organic Chemistry, 55(3), 870-876. Link
-
Couty, F., & Evano, G. (2006). "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 38(5), 427-465. Link
Sources
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
Optimizing reaction conditions for "Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate"
Optimizing reaction conditions for "Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate"
This technical guide details the optimization of reaction conditions for the synthesis of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (CAS: 254454-54-1 or related analogs), a critical building block for installing the azetidine pharmacophore in medicinal chemistry programs.
Executive Summary & Strategic Workflow
The conversion of tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate to its corresponding iodide is a pivotal transformation. While seemingly simple, this reaction on an azetidine scaffold presents unique challenges due to ring strain and the lability of the N-Boc group under acidic conditions generated in situ.
We recommend two validated pathways:
-
Method A (Direct): Appel Reaction (PPh₃/I₂/Imidazole). Best for small scale (<5g) and speed.
-
Method B (Stepwise): Mesylation followed by Finkelstein displacement. Best for scale-up (>10g) and purity control.
Core Synthesis Workflow
Figure 1: Strategic synthetic routes for the target iodide. Method A offers a direct path, while Method B provides a stable intermediate to control impurity profiles.
Troubleshooting & Optimization (FAQs)
Q1: My yield is low (<50%) using the Appel reaction (PPh₃/I₂). What is going wrong?
Diagnosis: The Appel reaction generates Triphenylphosphine oxide (TPPO) and imidazolium salts, which can complicate purification. On azetidine scaffolds, "low yield" is often a masking issue for product instability or sequestration in the TPPO matrix.
Corrective Action:
-
Stoichiometry: Ensure you are using a strictly anhydrous setup. Moisture consumes the phosphonium intermediate. Use 1.2 eq PPh₃ , 1.2 eq I₂ , and 1.5 eq Imidazole .
-
Order of Addition: Do not add Iodine directly to the alcohol.
-
Dissolve PPh₃ and Imidazole in DCM.
-
Add I₂ slowly at 0°C to form the yellow phosphorane intermediate.
-
Add the azetidine-alcohol dropwise.
-
-
Workup: Triturate the crude residue with warm pentane or 5% Et₂O/Hexanes . The product is soluble in non-polar solvents, while TPPO precipitates out. This "pre-purification" is critical before column chromatography.
Q2: I am observing a "styrene-like" impurity by NMR (doublet of doublets at ~5.0-6.0 ppm).
Diagnosis: You are observing Elimination (E2) to form tert-butyl 3-vinylazetidine-1-carboxylate . This occurs if the reaction mixture becomes too basic or is heated excessively during the displacement step.
Corrective Action:
-
Temperature Control: If using Method B (Mesylate displacement), do not exceed 60°C in acetone/MEK. The iodide is a good leaving group; excessive heat promotes dehydrohalogenation.
-
Base Management: In the Appel reaction, imidazole acts as a base. If elimination is dominant, switch to Method B where the iodination step (NaI) is neutral.
-
Quench: Ensure the reaction is quenched with dilute aqueous Na₂S₂O₃ (sodium thiosulfate) to remove electrophilic iodine species that might promote side reactions.
Q3: The product turns brown/purple on the silica column. How do I purify it?
Diagnosis: Alkyl iodides are sensitive to the acidic sites on silica gel (
Corrective Action:
-
Neutralize Silica: Pre-treat your silica column with 1% Triethylamine (Et₃N) in the eluent system (e.g., Hexanes/EtOAc + 1% Et₃N). This buffers the acidity.
-
Protect from Light: Wrap the column in aluminum foil. Alkyl iodides are photolabile.
-
Alternative: If the mesylate route (Method B) is used, the conversion is often >95%. Consider a simple filtration through a short plug of Celite/Silica rather than a full column.
Q4: Can I use HI (Hydroiodic acid) to convert the alcohol?
Diagnosis: Absolutely NOT.
Reasoning: The tert-butyl carbamate (Boc) group is acid-labile. Exposure to strong mineral acids like HI will deprotect the amine (
Detailed Experimental Protocols
Method A: Modified Appel Reaction (Small Scale)
Best for rapid synthesis of <5g material.
-
Reagents:
-
Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq)
-
Triphenylphosphine (
, 1.3 eq) -
Imidazole (1.5 eq)
-
Iodine (
, 1.3 eq) -
Solvent: Anhydrous DCM (0.1 M concentration)
-
-
Procedure:
-
Step 1: In a flame-dried flask, dissolve
and imidazole in DCM. Cool to 0°C. -
Step 2: Add
portion-wise. The solution will turn from colorless to a persistent yellow slurry. Stir for 15 min. -
Step 3: Add the azetidine alcohol (dissolved in minimal DCM) dropwise over 10 min.
-
Step 4: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with PMA or Ninhydrin; UV is weak).
-
Step 5 (Critical): Quench with sat. aq.
(removes excess ). Extract with DCM. -
Step 6: Concentrate and triturate the solid residue with Pentane/Hexanes (3x). Filter off the white solid (
). Concentrate the filtrate to obtain the crude iodide.
-
Method B: Mesylation & Finkelstein Displacement (Scale-Up)
Best for >10g scale, higher purity, and avoiding TPPO removal issues.
-
Step 1: Mesylation
-
Substrate + Methanesulfonyl chloride (MsCl, 1.2 eq) +
(1.5 eq) in DCM at 0°C. -
Checkpoint: Quantitative conversion to mesylate is usually observed within 1 hour. Perform an aqueous wash (cold
, then brine) and concentrate. Use the crude mesylate directly.
-
-
Step 2: Iodination
-
Dissolve crude mesylate in Acetone (or 2-Butanone for higher boiling point).
-
Add Sodium Iodide (NaI, 2.0 - 3.0 eq) .
-
Reflux (56°C for acetone) for 12–18 hours.
-
Observation: A white precipitate (NaOMs) will form.
-
Workup: Cool, filter off the solids. Concentrate the filtrate. Dissolve residue in
, wash with (to remove yellow color) and water. Dry over .
-
Comparative Data Analysis
| Feature | Method A (Appel) | Method B (Mesylate/NaI) |
| Yield | 60–75% (loss during TPPO removal) | 80–92% (cleaner conversion) |
| Purity (Crude) | Moderate (contains PPh3/TPPO) | High (clean transformation) |
| Reaction Time | Fast (2–4 hours) | Slow (12–18 hours) |
| Atom Economy | Poor (generates stoichiometric TPPO) | Good |
| Stability Risk | Low (Room Temp) | Moderate (Reflux required) |
| Recommended For | Discovery Chemistry (<1g) | Process/Scale-up (>10g) |
References
-
Appel Reaction Mechanism & Application
- Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
- Context: Foundational text for the PPh3/Halogen activ
-
Finkelstein Reaction (Mesylate Displacement)
- Smith, M. B., & March, J. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 6th Edition, Wiley, 2007.
- Context: Standard reference for nucleophilic substitution ( ) of sulfonate esters by halide ions in polar aprotic solvents (Method B).
-
Synthesis of Azetidine Analogs (Bromo-derivative)
- ChemicalBook. "Tert-Butyl 3-(2-bromoethyl)
- Context: Confirms the stability of the 3-(2-haloethyl)azetidine scaffold and the use of triphenylphosphine-based halogenation (CBr4/PPh3) for this specific building block.
-
Azetidine Ring Stability & Elimination Risks
- Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.
- Context: Discusses the ring strain and susceptibility of functionalized azetidines to ring-opening or elimin
Technical Support Center: Handling Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Technical Support Center: Handling Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Executive Summary: The "Silent" Degradation Cascade
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate represents a unique challenge in intermediate handling. While often categorized generically as "moisture sensitive," the actual degradation mechanism is more complex. It is not the Boc group or the azetidine ring that reacts with water directly at neutral pH; rather, it is the synergistic instability of the primary alkyl iodide and the acid-sensitive carbamate.
The Core Threat: Moisture and light trigger the release of trace Hydrogen Iodide (HI). Even microscopic amounts of HI will autocatalytically remove the Boc group. Once the Boc group is lost, the strained azetidine amine becomes exposed, leading to rapid oligomerization or ring-opening.
The Degradation Mechanism (Why It Happens)
To preserve this reagent, you must understand the chain reaction that destroys it. The compound does not simply "hydrolyze"; it undergoes an autocatalytic cycle.
Degradation Pathway Visualization
Caption: Figure 1. The autocatalytic degradation loop. Note that moisture is the initiator, but acid (HI) is the destructor.
Storage & Handling Protocols
storage Specifications
-
Temperature: -20°C (Strict requirement).
-
Atmosphere: Argon or Nitrogen (Balloon or Glovebox).
-
Container: Amber glass (Critical to prevent photolytic I-C bond cleavage).
-
Desiccant: Store secondary container over activated silica gel or Drierite.
Solvent Compatibility Table
When using this reagent in synthesis (e.g., cross-coupling, alkylation), solvent choice is critical to prevent in-situ degradation.
| Solvent Class | Recommended? | Drying Requirement | Technical Note |
| Ethers (THF, Et2O) | YES | High (Na/Benzophenone or SPS) | Excellent solubility. Stabilizers (BHT) in THF help prevent radical iodide formation. |
| Amides (DMF, NMP) | CAUTION | Strict (<50 ppm H2O) | Wet DMF hydrolyzes alkyl iodides rapidly at >40°C. Use fresh anhydrous grades only. |
| Chlorinated (DCM) | YES | Moderate (CaH2 or Sieves) | Good for short-term handling. Avoid prolonged storage in solution (acidic trace in DCM). |
| Alcohols (MeOH) | NO | N/A | Promotes solvolysis of the iodide and transesterification of the Boc group. |
| Acetone | NO | N/A | Finkelstein-type equilibrium can occur; often contains moisture. |
Troubleshooting & FAQs
Q1: The compound has turned from white to yellow/brown. Is it ruined?
Diagnosis: The color change indicates the liberation of elemental Iodine (
-
Dissolve the compound in
or . -
Wash with a cold, dilute (
) aqueous solution of Sodium Thiosulfate ( ). The color should revert to colorless immediately. -
Dry the organic layer over
(neutral) and concentrate in vacuo at low temperature (<30°C). -
Validation: Check
NMR. If the Boc peak (s, 9H, ~1.4 ppm) and Azetidine protons are intact, the material is recoverable.
Q2: My reaction yield is low, and I see a "new spot" on TLC near the baseline.
Diagnosis: This is likely the deprotected amine or the ring-opened amino-alcohol.
Root Cause: The solvent used contained moisture, generating HI, which deprotected the Boc group during the reaction.
Solution: Add a solid base scavenger to your reaction mixture (e.g.,
Q3: Can I dry this compound under high vacuum overnight?
Warning: Primary alkyl iodides are moderately volatile and thermally labile. Guideline: Do not dry for >2 hours at high vacuum (<1 mbar) at room temperature. The compound may sublime or eliminate HI to form the alkene (Tert-butyl 3-vinylazetidine-1-carboxylate).
Self-Validating Purity Protocol
Before committing this expensive intermediate to a GMP step or complex synthesis, perform this 15-minute validation.
Workflow: "Go/No-Go" Decision Tree
Caption: Figure 2. Pre-reaction quality control workflow.
Analytical Markers (CDCl3, 400 MHz)
- 1.44 ppm (s, 9H): Boc Group. Loss of intensity indicates acid damage.
-
3.30-3.40 ppm (t, 2H):
. Shift to ~3.6 ppm indicates hydrolysis to alcohol; shift to ~5.0-6.0 ppm indicates elimination to alkene. - 3.60-4.20 ppm (m, Azetidine Ring): Broadening or splitting indicates conformational lock due to oligomerization.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22594530, tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate. (Precursor/Analog data).[2][4][5][6][7][8][9] Retrieved from [Link]
-
Organic Chemistry Portal. Protection of Amino Groups: Boc Protective Group Stability. (General Boc stability mechanisms). Retrieved from [Link]
-
Doda, K. et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. (Azetidine ring strain and stability). Retrieved from [Link]
-
Boto, A. et al. (2006). One-Pot Synthesis of Iodo-Carbamates from Primary Alcohols. (Mechanisms of alkyl iodide instability). Retrieved from [Link]
Sources
- 1. Reactivity of Potassium Iodide Under Light - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 2. Tert-butyl 3-(2-oxoethyl)azetidine-1-carboxylate [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. scholarworks.umass.edu [scholarworks.umass.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. quora.com [quora.com]
Technical Support Center: Reaction Temperature Control for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Technical Support Center: Reaction Temperature Control for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Welcome to the technical support center for "tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate" (CAS: 158602-36-9). This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of temperature control in reactions involving this versatile building block. As a key intermediate in the synthesis of complex molecules, particularly in medicinal chemistry, precise temperature management is paramount to ensure high yields and minimize side-product formation. This document provides in-depth troubleshooting advice and frequently asked questions to support your experimental success.
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during your experiments with tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, focusing on the critical role of reaction temperature.
Question 1: My reaction yield is consistently low, and I'm observing the formation of an unexpected byproduct with a similar mass. What is the likely cause and how can I mitigate it?
Answer:
A common issue when working with primary alkyl iodides like tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is the competition between the desired nucleophilic substitution (SN2) and elimination (E2) pathways. The iodoethyl group is susceptible to elimination of hydroiodic acid to form an alkene byproduct, tert-butyl 3-vinylazetidine-1-carboxylate, especially in the presence of a strong or sterically hindered base.
Causality:
-
Thermodynamics of Elimination: Elimination reactions are generally favored at higher temperatures. The increased thermal energy provides the necessary activation energy for the concerted removal of a proton and the iodide leaving group.
-
Base Strength and Steric Hindrance: Strong and bulky bases, such as potassium tert-butoxide, are more likely to act as a base and abstract a proton from the carbon adjacent to the iodine, initiating the E2 pathway, rather than acting as a nucleophile to attack the electrophilic carbon of the C-I bond.
Troubleshooting Protocol:
-
Lower the Reaction Temperature: This is the most critical parameter to adjust. Start your reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature where the desired substitution product is formed at a reasonable rate without significant byproduct formation.
-
Re-evaluate Your Choice of Base/Nucleophile: If applicable, consider using a less sterically hindered and/or a "softer" nucleophile. For instance, if you are performing an alkylation with a strong, bulky base, try switching to a milder base like potassium carbonate or a non-nucleophilic organic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) at a controlled temperature.
-
Solvent Selection: The choice of solvent can also influence the reaction pathway. Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor SN2 reactions.
Question 2: I am attempting a nucleophilic substitution reaction, but my starting material appears to be degrading, and I'm seeing multiple unidentified spots on my TLC plate. Could the reaction temperature be too high?
Answer:
Yes, excessive heat can lead to the degradation of tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate. The molecule contains two potentially thermally labile functional groups: the N-Boc protecting group and the iodoethyl side chain.
Causality:
-
Thermal Deprotection of the N-Boc Group: The tert-butoxycarbonyl (Boc) protecting group can be cleaved at elevated temperatures, typically above 100-150 °C, through a thermal elimination mechanism, generating isobutylene and carbon dioxide. This would expose the secondary amine of the azetidine ring, which could then undergo further undesired reactions.
-
Azetidinium Salt Formation: The azetidine nitrogen, although protected, can still exhibit some nucleophilicity. At higher temperatures, there is an increased risk of intramolecular cyclization to form a bicyclic azetidinium salt, or intermolecular reactions between molecules of the starting material.
-
Decomposition of the Alkyl Iodide: Alkyl iodides can be sensitive to heat and light, potentially leading to the formation of radical species and subsequent decomposition pathways.
Troubleshooting Protocol:
-
Establish a Temperature Ceiling: As a general guideline, avoid prolonged heating of this reagent above 80 °C. For most nucleophilic substitution reactions, a temperature range of 0 °C to 60 °C should be sufficient.
-
Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, which can be accelerated at higher temperatures.
-
Monitor for Boc-Deprotection: If you suspect Boc group cleavage, you can analyze your crude reaction mixture by LC-MS, looking for a mass corresponding to the deprotected azetidine.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate?
A1: The recommended storage condition is room temperature, in a tightly sealed container, protected from light and moisture.[1] While it is stable at room temperature for storage, this does not imply that reactions should be run at this temperature without optimization.
Q2: What is a good starting point for temperature optimization in a nucleophilic substitution reaction with this compound?
A2: A prudent approach is to start the reaction at 0 °C and monitor its progress as you slowly warm it to room temperature. This allows you to identify the minimum temperature required for a reasonable reaction rate while minimizing temperature-dependent side reactions like elimination.
Q3: How does the choice of nucleophile affect the optimal reaction temperature?
A3: The nucleophilicity of your reagent is a key factor.
-
Strong, "Soft" Nucleophiles (e.g., thiols, azides): These reactions often proceed efficiently at or below room temperature.
-
Weaker Nucleophiles (e.g., alcohols, amines): These may require gentle heating (e.g., 40-60 °C) to achieve a practical reaction rate. However, careful monitoring for elimination byproducts is crucial.
-
Sterically Hindered Nucleophiles: These reactions may be sluggish and could require elevated temperatures. In such cases, the risk of elimination is significantly higher, and a careful temperature optimization study is essential.
Q4: Can microwave irradiation be used to accelerate reactions with this reagent?
A4: While microwave synthesis can be a powerful tool for accelerating reactions, it should be used with caution for this particular compound. The rapid and sometimes localized heating in a microwave reactor can easily promote the elimination and decomposition pathways discussed earlier. If you choose to use microwave heating, it is imperative to perform small-scale screening experiments with careful temperature control and monitoring.
Data Summary and Experimental Protocols
Table 1: General Temperature Guidelines for Reactions with tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
| Reaction Type | Nucleophile/Base Type | Recommended Starting Temperature | Maximum Recommended Temperature | Key Considerations |
| SN2 Substitution | Strong, non-basic (e.g., NaN3, NaCN) | 0 °C to Room Temperature | 40 °C | Low risk of elimination. |
| Weakly basic (e.g., R-NH2, K2CO3) | Room Temperature | 60 °C | Monitor for elimination. | |
| Strong, basic (e.g., NaH, LDA) | -20 °C to 0 °C | Room Temperature | High risk of elimination. | |
| Alkylation (C-C bond formation) | Soft enolates | 0 °C to Room Temperature | 50 °C | Temperature control is critical to prevent polyalkylation. |
| Hard enolates/organometallics | -78 °C to Room Temperature | 40 °C | Careful addition and temperature control are crucial. |
Experimental Protocol: Temperature Screening for a Nucleophilic Substitution Reaction
-
Setup: In three separate oven-dried flasks under an inert atmosphere, dissolve tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1 equivalent) in your chosen anhydrous solvent (e.g., acetonitrile).
-
Temperature Control: Cool the flasks to -10 °C, 0 °C, and room temperature (e.g., 20 °C), respectively.
-
Reagent Addition: Add your nucleophile (1.1 equivalents) and, if required, your base (1.2 equivalents) to each flask while maintaining the respective temperatures.
-
Monitoring: Stir the reactions at their designated temperatures. Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, and 24 hours) and quench them. Analyze the aliquots by TLC or LC-MS to determine the consumption of starting material and the formation of the desired product versus the elimination byproduct.
-
Analysis: Based on the results, you can determine the optimal temperature that provides a good balance between reaction rate and selectivity. If no reaction is observed at room temperature, a fourth reaction can be set up at a slightly elevated temperature (e.g., 40 °C) and monitored similarly.
Visualizing Reaction Pathways
The following diagram illustrates the critical choice between substitution and elimination pathways, which is heavily influenced by temperature.
Caption: Temperature and base/nucleophile characteristics determine the reaction outcome.
This guide provides a foundational understanding of how to approach temperature control for reactions involving tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate. By carefully considering the principles of reaction kinetics and potential side reactions, you can optimize your experimental conditions for successful outcomes.
References
-
CP Lab Safety. tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, min 97%, 1 gram. [Link]
Sources
Reference Data & Comparative Studies
Technical Guide: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate in Linker Design
Technical Guide: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate in Linker Design
This technical guide provides a comparative analysis of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate against alternative iodoethyl linkers, focusing on structural geometry, synthetic reactivity, and application in medicinal chemistry (specifically PROTACs and fragment-based design).
Executive Summary
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (CAS: 158602-36-9) represents a "privileged" linker motif that bridges the gap between flexible linear alkyl chains and rigid aromatic spacers. Unlike simple linear iodoethyl linkers (e.g., 1-iodo-butane derivatives), the azetidine core introduces a defined conformational constraint, reducing the entropic penalty upon target binding while maintaining
Key Differentiators:
-
Conformational Rigidity: The 4-membered ring restricts the conformational space of the ethyl tail, creating a distinct exit vector compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs.
-
Reactivity Profile: The primary alkyl iodide provides a "soft" electrophile handle superior to bromides or tosylates for rapid
coupling under mild conditions. -
Metabolic Stability: The azetidine ring, when N-substituted, often demonstrates superior metabolic stability compared to linear alkyl amines due to steric protection of the nitrogen lone pair and ring strain effects.
Chemical Profile & Structural Analysis[1]
Physicochemical Properties
| Property | Azetidine Linker (Topic) | Linear Linker (Ref) | Pyrrolidine Linker (Alt) |
| Structure | 3-substituted Azetidine | Linear Alkyl Chain | 3-substituted Pyrrolidine |
| CAS | 158602-36-9 | 542-69-8 (Example) | 885956-66-9 (Example) |
| Formula | |||
| Ring Strain | ~26 kcal/mol | ~0 kcal/mol | ~6 kcal/mol |
| Vector Angle | ~145° (Puckered) | Flexible (180° avg) | ~109-140° (Envelope) |
| LogP (Calc) | ~2.8 | ~2.5 | ~3.1 |
| High (Primary Iodide) | High | High |
Geometric Vector Analysis
The choice of ring size dictates the "exit vector"—the angle at which the linker projects from the core scaffold. Azetidines offer a unique geometry where the substituents at C3 project away from the N1 axis in a puckered conformation, distinct from the "envelope" shape of pyrrolidines.
Figure 1: Comparative analysis of linker geometry and entropic cost upon binding.
Synthetic Utility: The "Iodoethyl" Advantage
The "2-iodoethyl" moiety is a strategic choice over bromo- or tosyl-ethyl analogs. While iodides are less shelf-stable, they offer superior kinetics for
Reactivity Hierarchy ( )
-
Alkyl Iodide (R-I): Fastest reaction rate. Weakest C-X bond (~53 kcal/mol). Best leaving group ability.
-
Alkyl Bromide (R-Br): Moderate rate. Stronger C-X bond (~68 kcal/mol). Requires higher heat/stronger bases.
-
Alkyl Tosylate (R-OTs): Good leaving group but sterically bulkier. Preparation requires an extra step from alcohol compared to in-situ iodination.
Stability Warning: Alkyl iodides are light-sensitive and prone to oxidation (
Experimental Protocols
Synthesis of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
Precursor: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (CAS: 152537-03-6). Method: Appel Reaction (Iodine variant) or Sulfonate Displacement.
Protocol (Appel-Type Iodination):
-
Setup: Flame-dry a round-bottom flask under
atmosphere. -
Dissolution: Dissolve Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).
-
Reagents: Add Imidazole (1.5 eq) and Triphenylphosphine (
) (1.5 eq). Stir until dissolved. -
Iodine Addition: Cool to 0°C. Add Iodine (
) (1.5 eq) portion-wise. The solution will turn dark initially and then fade to yellow/orange. -
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with Ninhydrin or PMA; Iodide is usually less polar than Alcohol).
-
Workup: Quench with saturated aqueous
(sodium thiosulfate) to remove excess iodine (color disappears). Extract with DCM (3x). Wash organics with brine, dry over . -
Purification: Flash chromatography (Hexanes/EtOAc). Note: Iodides can degrade on silica; keep run times short.
General Coupling Protocol ( )
Application: Attaching the linker to a phenol-based Warhead (e.g., for PROTAC synthesis).
-
Deprotonation: In a vial, dissolve the Phenol/Amine substrate (1.0 eq) in anhydrous DMF or MeCN. Add
(2.0 eq) or (1.5 eq). Stir for 15 min. -
Alkylation: Add Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1.1 eq) dissolved in minimal solvent.
-
Conditions: Stir at RT (for phenols) or 50°C (for anilines) for 4–12 hours.
-
Validation: Monitor LC-MS for the disappearance of the iodide (M+H ~312, often fragments losing tBu or Boc).
Figure 2: Synthetic workflow from hydroxyl precursor to final coupled conjugate.
References
-
ChemicalBook. (2024). Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate Properties and CAS 158602-36-9. Link
-
MedChemExpress. (2024). Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: PROTAC Linker. Link
-
National Institutes of Health (NIH) - PubChem. (2025). Compound Summary: Tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate.[1][2][3][4][5][6] Link
-
Sigma-Aldrich. (2024). Product Search: Azetidine Carboxylates and Linkers. Link
-
ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Link
Sources
- 1. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | C10H19NO3 | CID 22594530 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate | 152537-03-6 [sigmaaldrich.com]
- 3. tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate | 1420859-80-8 [chemicalbook.com]
- 4. TERT-BUTYL 3-(2-HYDROXYETHYL)AZETIDINE-1-CARBOXYLATE CAS#: 152537-03-6 [m.chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Cross-reactivity studies of "Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate" derivatives
Cross-reactivity studies of "Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate" derivatives
Executive Summary: The Azetidine Advantage[1]
In modern drug discovery, particularly within the Targeted Protein Degradation (TPD) and PROTAC sectors, the demand for rigid, distinct linkers has elevated the status of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate . This reagent serves as a critical "warhead-linker" hybrid, offering a unique balance of reactivity (via the alkyl iodide) and structural rigidity (via the azetidine ring).
This guide objectively compares this specific iodo-ethyl derivative against its bromo-analogs and homologous ring systems (pyrrolidines/piperidines). We analyze "cross-reactivity" in two distinct dimensions critical to drug development:
-
Synthetic Cross-Reactivity (Chemoselectivity): The reagent's ability to undergo specific alkylation without interfering side reactions (elimination or ring opening).
-
Biological Cross-Reactivity (Selectivity): How the resulting azetidine moiety reduces off-target binding compared to traditional lipophilic spacers.
Chemical Reactivity Profile: Iodide vs. Alternatives
The choice of the leaving group (LG) on the ethyl side chain is the primary determinant of synthetic success. Below is a comparative analysis of the Iodide derivative versus the Bromide and Tosylate alternatives.
Comparative Performance Matrix
| Feature | Iodide Derivative (Subject) | Bromide Derivative (Alternative) | Tosylate/Mesylate (Alternative) |
| Reactivity ( | High (100) | Moderate (~1-5) | Moderate-High (Variable) |
| Leaving Group Ability | Excellent ( | Good ( | Good, but bulky |
| Storage Stability | Low (Light/Heat sensitive) | High | Moderate (Hydrolysis risk) |
| Chemoselectivity | High (Soft electrophile) | Moderate (Harder electrophile) | Low (Sulfonate cross-reactivity) |
| Side Reaction Risk | Elimination to vinyl-azetidine (Low) | Elimination (Moderate) | Elimination (High under basic conditions) |
Expert Insight: While the bromide is more stable for long-term storage, the iodide derivative is superior for late-stage functionalization of complex heterocycles (e.g., Cereblon ligands). The "soft" nature of the iodide allows for alkylation under milder conditions (lower temperature), which is crucial for preventing the
Stability & Storage Protocol
-
The Problem: Alkyl iodides are prone to homolytic cleavage by light, generating iodine radicals (
) that cause oxidative degradation. -
The Solution: Store at -20°C under Argon, wrapped in foil. Add Copper (0) wire as a stabilizer if storing as a solution.
Biological Cross-Reactivity & Bioisosterism
In the context of the final drug candidate, replacing a standard piperidine or alkyl chain with an azetidine ring derived from this reagent significantly alters the biological cross-reactivity profile.
Reducing Off-Target Binding (Lipophilicity Modulation)
"Cross-reactivity" in pharmacology often correlates with high lipophilicity (LogP), leading to promiscuous binding.
-
Azetidine vs. Piperidine: The high ring strain (~26 kcal/mol) and lower lipophilicity of the azetidine ring reduce non-specific hydrophobic interactions.
-
Data Point: Azetidine derivatives typically show a LogD decrease of 1.0–1.5 units compared to their piperidine analogs, directly correlating with reduced hERG inhibition and lower metabolic clearance.
PROTAC Linker Specificity
When used as a PROTAC linker, the 3-(2-iodoethyl)azetidine moiety provides a rigid "exit vector."
-
Mechanism: Unlike flexible alkyl chains, the azetidine constrains the orientation of the E3 ligase relative to the Target Protein. This constraint reduces the entropic penalty of ternary complex formation, enhancing specificity and reducing the "hook effect" (a form of autoinhibitory cross-reactivity).
Validated Experimental Protocols
Protocol A: Chemoselective N-Alkylation of Secondary Amines
Objective: Couple the reagent to a secondary amine (e.g., a Lenalidomide derivative) without triggering elimination.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate (1.2 equiv)
-
Base:
(3.0 equiv) or DIPEA (for highly basic amines) -
Solvent: Acetonitrile (
) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: Dissolve the secondary amine in anhydrous
(0.1 M). -
Activation: Add
. Stir at room temperature for 15 min. -
Addition: Add the Iodide Reagent dropwise. Crucial: Do not add all at once to prevent bis-alkylation if the amine is primary.
-
Reaction: Heat to 50°C (Do not exceed 60°C to avoid elimination). Monitor by LCMS.
-
Checkpoint: If reaction is slow (>12h), add NaI (0.1 equiv) to maintain the iodide active species (Finkelstein equilibrium), though the starting material is already an iodide, this helps if any exchange with chloride occurred.
-
-
Workup: Dilute with EtOAc, wash with brine.
-
Validation:
NMR should show the disappearance of the triplet (~3.2 ppm) and appearance of the signal (~2.4-2.6 ppm).
Protocol B: Quality Control (Impurity Detection)
Before use, check the reagent for the "Elimination Impurity" (Tert-butyl 3-vinylazetidine-1-carboxylate).
-
Method:
NMR in . -
Diagnostic Signal: Look for vinylic protons at 5.0–6.0 ppm . If >5% integration relative to the Boc peak, purify via silica gel chromatography (Hexane/EtOAc) immediately.
Visualizations & Pathways
Decision Logic for Linker Selection
The following diagram illustrates the decision process for selecting the Iodo-Azetidine linker versus alternatives based on synthetic needs and target constraints.
Figure 1: Decision Matrix for selecting alkyl-halide azetidine linkers based on synthetic constraints.
Synthetic Pathway & Cross-Reactivity Checkpoints
Figure 2: Reaction pathway highlighting the primary SN2 mechanism versus the competitive elimination side-reaction (chemical cross-reactivity).
References
-
Meanwell, N. A., & Loiseleur, O. (2022).[1] Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Stepaniuk, O., et al. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
A Comparative Guide to Validated Analytical Methods for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
A Comparative Guide to Validated Analytical Methods for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methodologies for the quantification and quality control of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The focus is on providing a framework for developing and validating analytical methods based on established regulatory guidelines.
The Imperative of Validated Analytical Methods in Pharmaceutical Development
Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate is a specialized building block in medicinal chemistry. Ensuring its purity and consistency is paramount for the successful synthesis of active pharmaceutical ingredients (APIs). Validated analytical methods are not merely a regulatory requirement; they are the foundation of product quality, ensuring safety and efficacy. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP) provide a harmonized framework for the validation of analytical procedures.[1][2][3][4][5][6][7][8][9][10][11] This guide will explore potential analytical approaches for this specific molecule within the context of these rigorous standards.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[7][9] This involves a thorough evaluation of the method's performance characteristics to ensure it is reliable, reproducible, and accurate for the analysis of the target analyte.
Foundational Principles of Analytical Method Validation
According to ICH Q2(R2) guidelines, the validation of an analytical procedure involves assessing a set of key performance parameters.[1][4][5][7] The extent of validation depends on the intended use of the method (e.g., identification, impurity testing, or assay).
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[4][12] For Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, this would involve demonstrating that the method can distinguish it from starting materials, by-products, and potential degradants.
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] This is typically evaluated by analyzing a series of standards at different concentrations and performing a linear regression analysis.
-
Accuracy: The closeness of the test results obtained by the method to the true value.[4][12] Accuracy is often assessed by recovery studies, where a known amount of the analyte is spiked into a sample matrix and the percentage of recovery is calculated.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Precision is considered at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.
-
Reproducibility: Precision between different laboratories.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[7]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12] This provides an indication of its reliability during normal usage.
Caption: Workflow for Analytical Method Validation based on ICH Guidelines.
Comparative Analysis of Potential Analytical Techniques
Given the chemical structure of Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate, two primary analytical techniques are well-suited for its quantitative analysis: High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is a versatile and widely used technique in the pharmaceutical industry. The presence of the carbamate group provides a chromophore that allows for UV detection. Its non-volatile nature and polarity make it an excellent candidate for reversed-phase HPLC.
-
Gas Chromatography-Mass Spectrometry (GC-MS): As a halogenated organic compound, the analyte is amenable to GC analysis.[13][14][15][16] The electron capture detector (ECD) is highly sensitive to halogenated compounds, and a mass spectrometer (MS) provides high specificity and structural information.[14][15]
Proposed High-Performance Liquid Chromatography (HPLC-UV) Method
This hypothetical method is a starting point for the development and validation of a quantitative HPLC assay for Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Prepare the sample for analysis by dissolving it in the mobile phase to a final concentration within the linear range.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50:50 (v/v) and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peak corresponding to Tert-butyl 3-(2-iodoethyl)azetidine-1-carboxylate based on its retention time.
-
Quantify the analyte by comparing its peak area to the calibration curve generated from the working standards.
-
Sources
- 1. fda.gov [fda.gov]
- 2. scribd.com [scribd.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. uspbpep.com [uspbpep.com]
- 7. database.ich.org [database.ich.org]
- 8. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. raps.org [raps.org]
- 11. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 12. propharmagroup.com [propharmagroup.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 16. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
